2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid
Description
Properties
IUPAC Name |
2-[5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-11-10-12-7(5-15-10)8-3-2-6(16-8)4-9(13)14/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQRAUOFZVBFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=CC=C(S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid typically involves multi-step organic reactions. A common route includes the initial formation of the 2-(Methylamino)-1,3-thiazol-4-yl)thiophene intermediate, followed by acylation to introduce the acetic acid group. Key steps involve:
Thiazole formation: : Reacting thiourea with α-haloketones under acidic conditions to yield the thiazole ring.
Thiophene substitution: : Introducing the thiophene ring through a coupling reaction using palladium-catalyzed cross-coupling methods.
Acylation: : Functionalizing the thiophene intermediate with acetic anhydride to attach the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes using continuous flow reactors and optimizing reaction conditions for higher yields and purity. Solvent choice, temperature control, and purification techniques are critical factors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: : Reduction reactions can target the thiazole ring, leading to dihydrothiazole derivatives.
Substitution: : Nucleophilic substitution reactions can modify the methylamino group or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: : Uses reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: : Employs agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Involves nucleophiles like amines or alcohols in the presence of base catalysts.
Major Products
Oxidation: : Sulfone derivatives.
Reduction: : Dihydrothiazole compounds.
Substitution: : Varied alkylated or acylated derivatives depending on the nucleophiles used.
Scientific Research Applications
2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid finds applications across diverse research areas:
Chemistry: : Serves as a building block for synthesizing complex organic molecules, facilitating the study of reaction mechanisms and synthetic methodologies.
Biology: : Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: : Explored for pharmaceutical development, particularly in designing new drugs with anti-inflammatory or antimicrobial properties.
Industry: : Used in materials science for creating novel polymers and advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and electrostatic forces. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure shares similarities with several derivatives of acetic acid-containing heterocycles. Key comparisons include:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Substituent Electronic Effects: The methylamino group (-NHCH3) in the target compound donates electrons, contrasting with electron-withdrawing groups like -CF3 () or -Br (), which may alter binding kinetics or solubility .
Comparison with Other Syntheses :
- describes alkylation of 1,3,4-thiadiazole-2-thioles to introduce sulfanylacetic acid groups, a method adaptable to the target compound .
- utilizes sodium salts for improved solubility, suggesting the target’s acetic acid group could be modified similarly for enhanced bioavailability .
Table 2: Physicochemical Properties
Biological Activity
2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid is a thiazole derivative with notable biological activity. Its structure, which includes a thiazole ring and a thiophene moiety, contributes to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N2O2S2, with a molecular weight of 254.3 g/mol. The compound features a thiazole ring linked to a thiophene structure via a methylamino group. This unique arrangement enhances its interaction with biological targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study highlighted the cytotoxic effects of thiazole derivatives on various cancer cell lines, demonstrating that structural modifications can enhance activity. For instance:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Jurkat |
| Compound 10 | 1.98 ± 1.22 | A-431 |
The presence of electron-donating groups like methyl at specific positions on the phenyl ring was found to increase cytotoxicity significantly .
The mechanism of action for this compound may involve binding to specific enzymes and receptors, influencing pathways related to cell proliferation and apoptosis. In particular, studies have shown that compounds targeting mPGES-1 (microsomal prostaglandin E synthase-1) can modulate inflammation and cancer progression by selectively inhibiting PGE2 production .
Inhibition Studies
In vitro studies demonstrated that certain derivatives of this compound could inhibit mPGES-1 at low micromolar concentrations. For example, one derivative showed an IC50 value against A549 cell lines comparable to established reference compounds . The ability to induce cell cycle arrest in the G0/G1 phase suggests potential applications in cancer therapy.
Case Studies
Several case studies have explored the efficacy of thiazole derivatives in clinical settings:
- Anticancer Properties : A study assessed the anticancer potential of thiazole-based compounds in glioblastoma and melanoma models, revealing promising results in terms of selectivity and potency against tumor cells .
- Inflammation Models : Another research focused on the anti-inflammatory effects of similar compounds in animal models, highlighting their role in reducing tumor growth through inhibition of inflammatory pathways .
Q & A
Q. What are the validated synthetic pathways for 2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
- Step 1 : Formation of the thiophene-thiazole core via cyclization of thiophene-2-carbaldehyde derivatives with thiourea or methylamine precursors under reflux conditions .
- Step 2 : Introduction of the acetic acid moiety using alkylation or nucleophilic substitution, often requiring pH-controlled environments (e.g., NaOH/EtOH) to prevent side reactions .
- Key Variables : Temperature (60–100°C), solvent polarity (DMSO vs. ethanol), and stoichiometric ratios of reagents significantly impact yields (reported 50–75% in optimized protocols) .
Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation of this compound?
- 1H/13C NMR : Critical for verifying thiophene-thiazole connectivity and acetic acid substitution patterns. Look for characteristic shifts: thiazole protons at δ 7.2–7.8 ppm and methylamino protons at δ 2.8–3.2 ppm .
- IR Spectroscopy : Confirms C=O (1700–1720 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
- HPLC-DAD/MS : Validates purity (>95%) and detects degradation products under stress conditions (e.g., acidic/oxidative environments) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null results)?
- Experimental Design : Standardize assay protocols (e.g., CLSI guidelines for MIC testing) to minimize variability. Use reference strains (e.g., S. aureus ATCC 25923) and include positive controls (e.g., ciprofloxacin) .
- Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to distinguish true activity from noise. For example, conflicting antifungal results may arise from strain-specific susceptibility or solubility limitations .
Q. What strategies optimize this compound’s stability in aqueous solutions for in vitro studies?
- pH Adjustment : Buffer solutions (pH 6.8–7.4) minimize hydrolysis of the acetic acid group .
- Lyophilization : Freeze-drying enhances long-term storage stability while avoiding thermal degradation .
- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking to identify decomposition pathways .
Q. How do structural modifications (e.g., substituents on the thiazole ring) affect its pharmacokinetic properties?
- Case Study : Replacing the methylamino group with a methoxy moiety increases logP (from 1.2 to 2.5), improving membrane permeability but reducing solubility .
- Computational Tools : Predict ADMET properties using QSAR models (e.g., SwissADME) to prioritize derivatives with balanced bioavailability and toxicity profiles .
Methodological Challenges and Solutions
Q. What are the best practices for analyzing structure-activity relationships (SAR) in this compound’s derivatives?
- Library Design : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) on the thiophene and thiazole rings .
- Biological Profiling : Pair in vitro assays (e.g., enzyme inhibition) with molecular docking (e.g., AutoDock Vina) to map interactions with targets like dihydrofolate reductase .
Q. How can researchers address low reproducibility in synthetic yields across labs?
- Protocol Harmonization : Publish detailed reaction logs (e.g., exact stirring rates, inert gas flow rates) .
- Quality Control : Use certified reference materials (CRMs) for key intermediates and validate reagent purity via independent assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
